

Application Note: Quantitative Bioanalysis of Augustine

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Compound of Interest

Compound Name: *Angustin B*

Cat. No.: *B563228*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

"Augustine" is a novel small molecule inhibitor of the Ser/Thr kinase "Kinase-X," a key effector in the MAPK/ERK signaling pathway implicated in various proliferative diseases. Accurate quantification of Augustine in biological matrices is critical for delineating its pharmacokinetic (PK) and pharmacodynamic (PD) profile during preclinical and clinical development.^{[1][2]} This document provides detailed protocols for two essential analytical methods: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for quantifying Augustine in plasma and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for measuring target engagement. These methods are crucial for establishing dose-response relationships, assessing drug metabolism and pharmacokinetics (DMPK), and ensuring the safety and efficacy of Augustine as a therapeutic candidate.^{[3][4]}

Method 1: LC-MS/MS for Quantification of Augustine in Plasma

This protocol describes a robust and sensitive method for the determination of Augustine concentrations in human plasma, suitable for pharmacokinetic studies. The method utilizes protein precipitation for sample cleanup followed by analysis using LC-MS/MS, which is considered the gold standard for small molecule quantification due to its high selectivity and sensitivity.^{[5][6]}

Experimental Protocol

1. Materials and Reagents

- Augustine reference standard ($\geq 99\%$ purity)
- Augustine-d4 (Isotopically labeled internal standard, IS)
- Human plasma (K2-EDTA anticoagulant)
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure (18.2 M Ω ·cm)
- Methanol (MeOH), LC-MS grade
- 96-well protein precipitation plates

2. Preparation of Standards and Quality Controls (QCs)

- Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Augustine and Augustine-d4 (IS) in DMSO.
- Calibration Curve Standards: Serially dilute the Augustine stock solution in 50:50 ACN:Water to prepare working standards. Spike these into blank human plasma to create an 8-point calibration curve ranging from 0.5 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ).
- Quality Control Samples: Prepare QC samples in blank human plasma at four levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (75 ng/mL), and High QC (750 ng/mL).
- Internal Standard (IS) Working Solution: Prepare a 50 ng/mL solution of Augustine-d4 in ACN.

3. Sample Preparation (Protein Precipitation)

- Aliquot 50 μ L of standards, QCs, or study samples into a 96-well plate.

- Add 150 µL of the IS working solution (50 ng/mL Augustine-d4 in ACN) to each well.^[7]
- Seal the plate and vortex for 2 minutes at 1000 rpm to precipitate proteins.
- Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to a clean 96-well plate for analysis.
- Dilute the supernatant with 100 µL of ultrapure water containing 0.1% formic acid.

4. LC-MS/MS Instrumental Conditions The analysis is performed using a system such as a Shimadzu Nexera HPLC coupled to a Sciex 6500+ QTRAP mass spectrometer.

LC Parameter	Condition
Column	Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Gradient	5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min
Injection Volume	5 µL
Column Temp.	40°C

MS Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition (Augustine)	m/z 450.2 → 288.1 (Hypothetical)
MRM Transition (IS)	m/z 454.2 → 292.1 (Hypothetical)
IonSpray Voltage	5500 V
Temperature	550°C
Curtain Gas	35 psi

5. Data Analysis and Validation

- The method should be validated according to FDA and ICH M10 guidelines.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Construct the calibration curve by plotting the peak area ratio (Augustine/IS) against the nominal concentration of Augustine.
- Use a weighted ($1/x^2$) linear regression for curve fitting.
- The concentration of Augustine in unknown samples is determined from this curve.

Data Presentation: Bioanalytical Method Validation Summary

Validation Parameter	Acceptance Criteria	Result
Linearity (r^2)	≥ 0.99	0.998
Range	0.5 - 1000 ng/mL	Met
LLOQ	0.5 ng/mL	S/N > 10, Accuracy $\pm 20\%$, Precision $\leq 20\%$
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	3.5% - 8.2%
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	4.1% - 9.5%
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	-5.5% to 6.8%
Matrix Effect	IS-normalized factor CV $\leq 15\%$	7.3%
Recovery	Consistent and precise	>85%

Workflow Diagram



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LC-MS/MS sample preparation and analysis workflow.

Method 2: Competitive ELISA for Target Engagement

This protocol describes a competitive ELISA to measure the ability of Augustine to inhibit the binding of its target, Kinase-X, to a substrate-coated plate. The signal is inversely proportional to the concentration of Augustine in the sample, providing a quantitative measure of target engagement.^{[11][12]}

Experimental Protocol

1. Materials and Reagents

- Recombinant human Kinase-X protein
- Biotinylated anti-Kinase-X polyclonal antibody
- Kinase-X substrate peptide
- 96-well high-binding microplates
- Streptavidin-HRP (Horse Radish Peroxidase)
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Coating Buffer (Carbonate-bicarbonate, pH 9.6)
- Wash Buffer (PBS with 0.05% Tween-20)
- Assay Buffer (PBS with 1% BSA)

2. Assay Procedure

- Plate Coating: Coat wells of a 96-well plate with 100 µL of Kinase-X substrate peptide (5 µg/mL in Coating Buffer). Incubate overnight at 4°C.
- Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer.
- Blocking: Block non-specific binding sites by adding 200 µL/well of Assay Buffer. Incubate for 2 hours at room temperature. Wash 3 times.
- Competition Reaction:
 - Prepare serial dilutions of Augustine standards and samples in Assay Buffer.
 - In a separate dilution plate, pre-incubate 50 µL of the Augustine dilutions with 50 µL of a fixed concentration of recombinant Kinase-X protein (e.g., 100 ng/mL) for 1 hour at 37°C.
- Binding to Plate: Transfer 100 µL of the pre-incubated mixture to the substrate-coated plate. Incubate for 2 hours at room temperature. During this step, free Kinase-X (not bound by

Augustine) will bind to the substrate on the plate.

- Washing: Wash the plate 5 times with Wash Buffer.
- Detection:
 - Add 100 µL of biotinylated anti-Kinase-X antibody (e.g., 1 µg/mL in Assay Buffer) to each well. Incubate for 1 hour at room temperature.
 - Wash the plate 3 times.
 - Add 100 µL of Streptavidin-HRP (diluted 1:2000 in Assay Buffer). Incubate for 30 minutes in the dark.
 - Wash the plate 5 times.
- Signal Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
- Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.
- Reading: Measure the optical density (OD) at 450 nm using a microplate reader.[\[11\]](#)

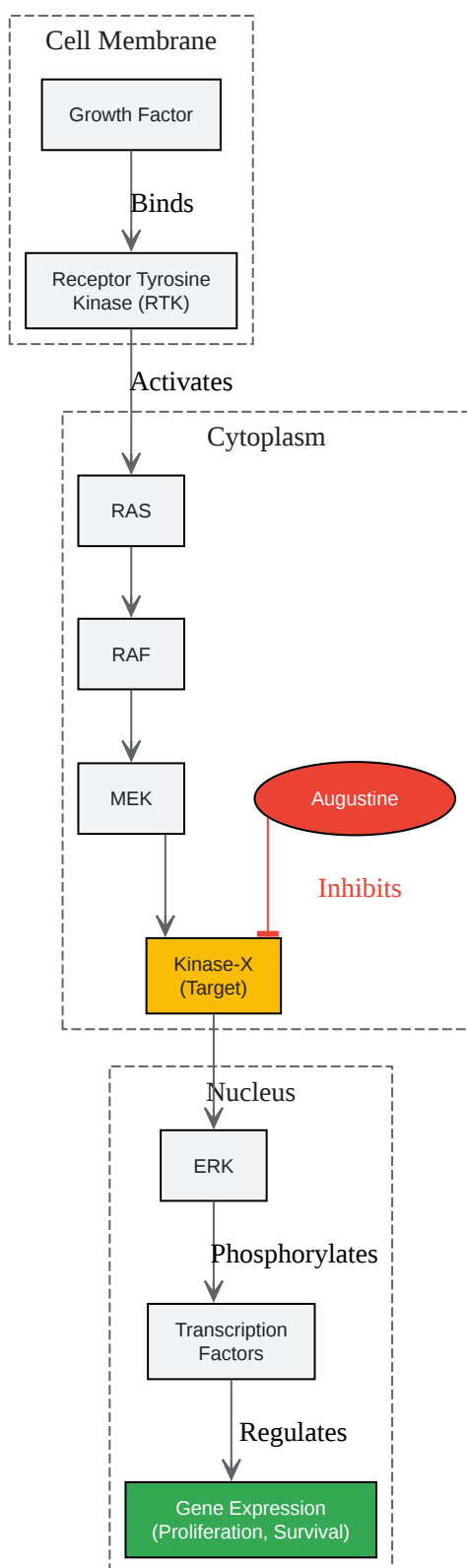
3. Data Analysis

- Calculate the percentage of inhibition for each Augustine concentration: % Inhibition = $100 * (1 - (OD_{\text{sample}} - OD_{\text{blank}}) / (OD_{\text{max_signal}} - OD_{\text{blank}}))$
- Plot % Inhibition versus the log of Augustine concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation: ELISA Performance Summary

Parameter	Value	Comment
IC ₅₀	15.2 nM	Potency of Augustine in inhibiting Kinase-X binding
Assay Window (S/B)	> 10	Ratio of maximum signal to background
Z'-factor	0.78	Indicates a robust and reliable assay (Z' > 0.5)
Hill Slope	1.1	Suggests a standard 1:1 binding interaction

Signaling Pathway Diagram



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